molecular formula C21H25F2N3O2 B2970531 2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 906159-83-9

2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2970531
CAS No.: 906159-83-9
M. Wt: 389.447
InChI Key: YEMASFNVWFPTJZ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic organic compound with the molecular formula C20H24F2N2O2 It is characterized by the presence of two fluorine atoms on the benzamide ring, a methoxyphenyl group, and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,6-difluorobenzoic acid with thionyl chloride to form 2,6-difluorobenzoyl chloride.

    Coupling Reaction: The 2,6-difluorobenzoyl chloride is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst (such as Pd(PPh3)4) and a base (such as K2CO3) to form the intermediate 2,6-difluoro-N-(4-methoxyphenyl)benzamide.

    Final Coupling: The intermediate is then coupled with 1-methylpiperazine in the presence of a coupling agent (such as EDCI) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 2,6-difluoro-N-[2-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide.

    Reduction: Formation of 2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-(4-methoxyphenyl)benzamide
  • 2,6-difluoro-N-(4-methylpiperazin-1-yl)benzamide
  • 2,6-difluoro-N-(4-hydroxyphenyl)benzamide

Uniqueness

2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is unique due to the presence of both the methoxyphenyl and methylpiperazine moieties, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O2/c1-25-10-12-26(13-11-25)19(15-6-8-16(28-2)9-7-15)14-24-21(27)20-17(22)4-3-5-18(20)23/h3-9,19H,10-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMASFNVWFPTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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